![molecular formula C19H25N5O5S2 B2455178 N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 904273-42-3](/img/structure/B2455178.png)
N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H25N5O5S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Novel Compound Synthesis
Research demonstrates the utility of related chemical structures in synthesizing a variety of novel compounds, which may have implications for further exploration in similar compounds like N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. For instance, the synthesis of novel triazepines, pyrimidines, and azoles through the manipulation of sulfonamide derivatives showcases the potential for creating compounds with unique properties and potential applications in drug development (Khodairy, Ali, & El-wassimy, 2016).
Chemical Reaction Exploration
Investigations into the reactions of N,N-dimethyl N′-thioaroylformamidines have led to the synthesis of aroyl-5 thiazoles and 6-oxo-6H-1,3-thiazines, demonstrating the diverse chemical reactivity of compounds with similar structural motifs to this compound (Meslin & Quiniou, 1975).
Anticancer Activity Exploration
Research on compounds containing the 1,3,4-oxadiazole moiety, similar to the one present in this compound, has shown promising anticancer activities. The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines highlight the potential therapeutic applications of these compounds (Ravinaik et al., 2021).
Structural Characterization and Analysis
The crystal structure analysis of compounds containing similar structural units provides insights into their molecular geometry, bonding interactions, and potential for forming specific molecular assemblies. For example, the structural elucidation of benzothiazole derivatives has implications for understanding the properties and applications of similar compounds (Sharma et al., 2016).
properties
IUPAC Name |
N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)18(26)20-11-17-22-23-19(29-17)30-12-16(25)21-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRUZOHEXWSIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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